The synthesis of 4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline is typically achieved through a multi-step process starting from commercially available materials. While specific procedures may vary, a common approach involves the construction of the bicyclic core followed by the introduction of the aniline moiety. One example involves utilizing β-chloroaldehyde as a starting material for the synthesis of 4-(4-8-oxa-3-azabicyclo[3.2.1]-octan-3yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-6yl)aniline. []
a) mTOR Inhibitors: It serves as a crucial scaffold in developing potent and selective inhibitors of the mammalian target of rapamycin (mTOR) [, , ]. mTOR is a serine/threonine kinase involved in regulating cell growth, proliferation, and survival. Dysregulation of mTOR signaling is implicated in various diseases, including cancer, diabetes, and neurological disorders. 4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline-based mTOR inhibitors have shown efficacy in preclinical models of these diseases, highlighting their potential as therapeutic agents. [, ] Specifically, PQR620, containing this scaffold, exhibited antitumor effects in vitro and in vivo and showed promise in treating epilepsy in a tuberous sclerosis complex (TSC) mouse model. []
b) Monoacylglycerol Lipase (MGLL) Inhibitors: This compound has been explored in the development of MGLL inhibitors. [] MGLL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGLL leads to increased levels of 2-AG, offering therapeutic potential for treating pain and other neurological conditions. ABD-1970, incorporating 4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline, demonstrated efficacy in rodent models of pain and pruritus. []
c) Vasopressin V1A Receptor Antagonists: Research has investigated the use of this compound as a building block for creating vasopressin V1A receptor antagonists. [] These antagonists have potential applications in managing hypertension, congestive heart failure, and other cardiovascular conditions.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: